1H-Benzimidazol-2-amine, 1-methyl-6-(propylsulfonyl)-
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Overview
Description
1H-Benzimidazol-2-amine, 1-methyl-6-(propylsulfonyl)- is a heterocyclic aromatic compound that features a benzimidazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazol-2-amine, 1-methyl-6-(propylsulfonyl)- typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by sulfonation and methylation reactions. Common reagents used in these reactions include formic acid, trimethyl orthoformate, and sulfuric acid .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazol-2-amine, 1-methyl-6-(propylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic reagents
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
1H-Benzimidazol-2-amine, 1-methyl-6-(propylsulfonyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of 1H-Benzimidazol-2-amine, 1-methyl-6-(propylsulfonyl)- involves its interaction with specific molecular targets and pathways. This compound can inhibit various enzymes and proteins, leading to its biological effects. For example, it may interfere with DNA synthesis or protein function, resulting in antimicrobial or anticancer activity .
Comparison with Similar Compounds
- 1-Methyl-1H-benzimidazol-6-amine
- 2-Methyl-1,3-benzothiazol-6-amine
- 1-Methyl-1H-1,2,3-benzotriazol-4-amine .
Uniqueness: 1H-Benzimidazol-2-amine, 1-methyl-6-(propylsulfonyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s sulfonyl group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and industrial applications .
Properties
CAS No. |
80983-33-1 |
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Molecular Formula |
C11H15N3O2S |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
1-methyl-6-propylsulfonylbenzimidazol-2-amine |
InChI |
InChI=1S/C11H15N3O2S/c1-3-6-17(15,16)8-4-5-9-10(7-8)14(2)11(12)13-9/h4-5,7H,3,6H2,1-2H3,(H2,12,13) |
InChI Key |
BRNZIDBMIOLNAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2C)N |
Origin of Product |
United States |
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